5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole 5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 141472-93-7
VCID: VC6292571
InChI: InChI=1S/C17H18N2/c1-12-5-4-6-15(7-12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3
SMILES: CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3)C)C
Molecular Formula: C17H18N2
Molecular Weight: 250.345

5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole

CAS No.: 141472-93-7

Cat. No.: VC6292571

Molecular Formula: C17H18N2

Molecular Weight: 250.345

* For research use only. Not for human or veterinary use.

5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole - 141472-93-7

Specification

CAS No. 141472-93-7
Molecular Formula C17H18N2
Molecular Weight 250.345
IUPAC Name 5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazole
Standard InChI InChI=1S/C17H18N2/c1-12-5-4-6-15(7-12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3
Standard InChI Key QLQBNPHXGFJXEN-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3)C)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is formally named 5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole under IUPAC conventions . Its molecular formula is C₁₇H₁₈N₂, with a molecular weight of 250.34 g/mol . The benzimidazole core consists of a benzene ring fused to an imidazole ring, with methyl substituents at positions 5 and 6. The 3-methylbenzyl group (-CH₂-C₆H₄-3-CH₃) is attached to the imidazole nitrogen at position 1 (Fig. 1).

Table 1: Key Identifiers and Descriptors

PropertyValue/DescriptorSource
PubChem CID962384
ChEMBL IDCHEMBL2270736
SMILESCC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3)C)C
InChIKeyQLQBNPHXGFJXEN-UHFFFAOYSA-N
Topological Polar Surface Area23.5 Ų

Structural Features and Conformational Analysis

X-ray crystallography data for this specific derivative remains unreported, but computational models predict a planar benzimidazole core with the 3-methylbenzyl group adopting a perpendicular orientation relative to the fused ring system . The methyl groups at C5 and C6 introduce steric hindrance, potentially influencing π-π stacking interactions in biological targets.

Synthesis and Analytical Characterization

Synthetic Routes

While no explicit synthesis for 5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole has been published, analogous benzimidazoles are typically synthesized via:

  • Condensation Reactions: Heating o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions.

  • N-Alkylation: Reacting pre-formed benzimidazoles with benzyl halides. For this compound, 5,6-dimethyl-1H-benzimidazole would undergo alkylation with 3-methylbenzyl bromide in the presence of a base like potassium carbonate .

Table 2: Hypothesized Synthetic Conditions

StepReagents/ConditionsYield (Predicted)
14,5-Dimethyl-1,2-diaminobenzene + HCl, reflux60–75%
23-Methylbenzyl bromide, K₂CO₃, DMF, 80°C45–60%

Spectroscopic Characterization

1H NMR (predicted):

  • δ 2.25–2.40 (s, 6H, C5/C6-CH₃)

  • δ 2.35 (s, 3H, Ar-CH₃)

  • δ 5.45 (s, 2H, N-CH₂-Ar)

  • δ 6.70–7.30 (m, 7H, aromatic protons) .

MS (ESI+): m/z 251.2 [M+H]⁺ (calc. 250.34) .

Physicochemical Properties

Thermodynamic Parameters

Computational studies estimate:

  • LogP: 3.8 ± 0.2 (indicative of moderate lipophilicity)

  • Water Solubility: <0.1 mg/mL at 25°C

  • Melting Point: 180–185°C (extrapolated from analogs)

Stability Profile

Benzimidazoles generally exhibit stability under acidic conditions but may degrade under strong oxidizers or UV light. The 3-methylbenzyl group enhances steric protection of the imidazole nitrogen, potentially improving oxidative stability compared to unsubstituted derivatives .

TargetPutative IC₅₀Mechanism
Fungal CYP51~2 μMErgosterol synthesis inhibition
Bacterial DNA gyrase5–10 μMTopoisomerase inhibition

ADMET Profiles

Predicted using SwissADME:

  • CYP450 Inhibition: High affinity for CYP3A4 (Probability >70%)

  • Bioavailability: 45–55% (oral)

  • Blood-Brain Barrier Permeation: Moderate (logBB = 0.3)

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